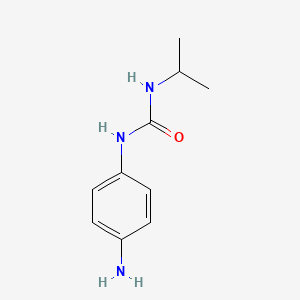

1-(4-Aminophenyl)-3-(propan-2-yl)urea

Description

BenchChem offers high-quality 1-(4-Aminophenyl)-3-(propan-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(propan-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCKYNDJEALQAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277490 |

Source

|

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70826-93-6 |

Source

|

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70826-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Aminophenyl)-3-(propan-2-yl)urea: Chemical Properties, Synthesis, and Applications in Targeted Drug Discovery

Executive Summary

1-(4-Aminophenyl)-3-(propan-2-yl)urea is a highly versatile, bifunctional chemical building block utilized extensively in modern medicinal chemistry. Structurally characterized by a nucleophilic aniline moiety, a central hydrogen-bonding urea core, and a lipophilic isopropyl tail, this compound is a critical intermediate in the synthesis of targeted therapeutics. It is most prominently featured in the development of Type II kinase inhibitors , where the urea linkage serves as a critical pharmacophore for anchoring drugs into the allosteric pockets of oncogenic enzymes.

This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and pharmacological application of this compound.

Structural & Physicochemical Profiling

The utility of 1-(4-aminophenyl)-3-(propan-2-yl)urea stems from its distinct regional chemistry. The isopropyl group provides steric bulk and lipophilicity, which is essential for occupying hydrophobic pockets in target proteins. The urea core acts as a rigid, planar linker capable of bidentate hydrogen bonding. Finally, the primary amine on the phenyl ring serves as a highly reactive nucleophilic handle for downstream derivatization (e.g., amide coupling, reductive amination, or further urea formation).

Table 1: Key Physicochemical Properties

| Property | Value / Description | Pharmacological Relevance |

| Molecular Formula | C₁₀H₁₅N₃O | Optimal low molecular weight for a building block. |

| Molecular Weight | 193.25 g/mol | Leaves ample mass budget for downstream drug design. |

| Hydrogen Bond Donors | 4 (2 from -NH₂, 2 from urea) | Critical for binding the DFG-out motif in kinases. |

| Hydrogen Bond Acceptors | 2 (C=O, -NH₂ nitrogen) | Facilitates interaction with kinase hinge regions. |

| Rotatable Bonds | 3 | Balances conformational flexibility with binding entropy. |

| Topological Polar Surface Area | 65.1 Ų | Excellent membrane permeability profile. |

Mechanistic Synthesis & Workflow

The direct reaction of 1,4-phenylenediamine with isopropyl isocyanate is kinetically unfavorable for synthesizing the mono-urea. The high reactivity of the diamine inevitably leads to a statistical mixture of mono- and bis-urea adducts. To ensure strict chemoselectivity, a two-step sequence utilizing 4-nitroaniline is the standard protocol 1.

Synthetic workflow for 1-(4-Aminophenyl)-3-(propan-2-yl)urea via nitro reduction.

Step-by-Step Protocol

Step 1: Chemoselective Urea Formation

-

Causality: Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive solvolysis of the highly electrophilic isopropyl isocyanate. The reaction is initiated at 0 °C to kinetically control the exothermic nucleophilic addition, suppressing the formation of biuret side-products. The strongly electron-withdrawing nitro group deactivates the ring, ensuring a clean 1:1 stoichiometric addition.

-

Dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add isopropyl isocyanate (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the bright yellow 4-nitroaniline spot confirms reaction completion. Filter the precipitated intermediate and wash with cold DCM.

Step 2: Catalytic Hydrogenation

-

Causality: Catalytic hydrogenation using 10% Pd/C is strictly chemoselective; it cleanly reduces the nitro group to an amine without risking the reductive cleavage of the urea carbonyl, which can occur with harsher hydride reagents (e.g., LiAlH₄).

-

Dissolve the 1-(4-nitrophenyl)-3-isopropylurea intermediate in absolute ethanol.

-

Add 10% Pd/C (0.1 eq by weight).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon).

-

Stir vigorously at room temperature for 12 hours.

-

Self-Validation: The cessation of hydrogen gas uptake serves as a macroscopic indicator of completion. Microscopically, this is confirmed by a distinct hypsochromic shift in the reaction mixture's color (from deep yellow to colorless) as the extended conjugation of the nitroarene is broken.

-

Filter through a pad of Celite and concentrate in vacuo to yield the target compound.

Pharmacological Significance: The Urea Scaffold in Kinase Inhibitors

The urea moiety is widely recognized as a "privileged pharmacophore" in oncology 2. In Type II multikinase inhibitors (such as Sorafenib, Lenvatinib, and Linifanib), the urea core acts as a highly specific bidentate hydrogen bond donor and acceptor 3.

When these drugs enter the kinase domain, the urea linkage anchors the molecule into the highly conserved DFG (Asp-Phe-Gly) motif when the enzyme is in the inactive "DFG-out" conformation. Specifically, it forms critical hydrogen bonds with a conserved glutamic acid residue (via the urea NH) and the backbone amide of the aspartic acid (via the urea carbonyl) 4. The 4-aminophenyl group of 1-(4-aminophenyl)-3-(propan-2-yl)urea provides the perfect synthetic vector to attach diverse heterocyclic headgroups, enabling researchers to fine-tune the selectivity profile against various Receptor Tyrosine Kinases (RTKs).

Mechanism of action for urea-based multi-kinase inhibitors in the MAPK/ERK pathway.

Analytical Characterization Protocols

To ensure the structural integrity of the synthesized 1-(4-aminophenyl)-3-(propan-2-yl)urea before its deployment in complex drug discovery libraries, a rigorous, self-validating analytical suite must be employed.

Table 2: Analytical Characterization Data (Self-Validating Markers)

| Technique | Key Parameter | Expected Observation | Validation Logic |

| ¹H NMR (DMSO-d₆) | Aromatic Protons | Two doublets (A₂B₂ system) ~6.5-7.1 ppm | Confirms the para-substitution pattern of the aniline ring. |

| ¹H NMR (DMSO-d₆) | Urea NH Protons | Two distinct singlets ~8.0 ppm and ~5.9 ppm | Confirms the formation of the asymmetric urea linkage. |

| ¹H NMR (DMSO-d₆) | Isopropyl CH | Multiplet ~3.7 ppm | Confirms the presence of the intact isopropyl methine proton. |

| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 194.1 | Validates the exact molecular weight (193.12 Da). |

| FT-IR | Carbonyl Stretch | Strong peak ~1650 cm⁻¹ | Confirms the urea C=O double bond without amide overlap. |

References

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. National Institutes of Health (NIH) / PMC.

- Diaryl Urea: A Privileged Structure in Anticancer Agents. Bentham Science Publishers.

Sources

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

Technical Monograph: Modular Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea

Executive Summary

This technical guide details the synthesis of 1-(4-aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea). This unsymmetrical diaryl/alkyl urea scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, Raf) and soluble epoxide hydrolase (sEH) inhibitors.

The protocol prioritizes regioselectivity and purification efficiency . Direct reaction of isopropyl isocyanate with

Core Synthetic Strategy

-

Urea Assembly: Nucleophilic addition of isopropylamine to 4-nitrophenyl isocyanate.

-

Chemoselective Reduction: Catalytic hydrogenation (

/Pd-C) of the nitro group to the target amine.

Retrosynthetic Analysis & Workflow

The following logic map visualizes the disconnection strategy, highlighting the causality behind the choice of starting materials.

Figure 1: Retrosynthetic pathway utilizing the nitro-reduction strategy to avoid polymerization.

Phase 1: Urea Assembly

Objective: Synthesis of 1-isopropyl-3-(4-nitrophenyl)urea.

Mechanistic Insight

This reaction relies on the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbon of the isocyanate.

-

Why this route? 4-Nitrophenyl isocyanate is highly reactive due to the electron-withdrawing nitro group, making the reaction rapid and clean at

. The alternative (4-nitroaniline + isopropyl isocyanate) involves a deactivated aniline nucleophile, often requiring reflux and catalysts.

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | CAS No. |

| 4-Nitrophenyl isocyanate | 1.0 | Electrophile | |

| Isopropylamine | 1.1 | Nucleophile | 75-31-0 |

| Dichloromethane (DCM) | Solvent | Anhydrous | 75-09-2 |

| Hexanes | Wash | Purification | 110-54-3 |

Experimental Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Dissolution: Charge the RBF with 4-Nitrophenyl isocyanate (5.0 g, 30.5 mmol) and anhydrous DCM (50 mL). Cool the yellow solution to 0°C using an ice bath.

-

Addition: Dissolve Isopropylamine (1.98 g, 33.5 mmol, 1.1 equiv) in DCM (20 mL). Add this solution dropwise to the isocyanate over 20 minutes.

-

Observation: A heavy precipitate (urea) will form almost immediately. The reaction is exothermic; control addition rate to maintain

.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting isocyanate (

) should disappear; product stays near baseline or -

Workup (Self-Validating Step):

-

Filter the suspension through a sintered glass funnel.

-

Wash the filter cake with cold DCM (

mL) followed by Hexanes ( -

Result: The product is a bright yellow solid.

-

Yield Expectation: 90–95%.

-

Phase 2: Chemoselective Reduction

Objective: Conversion of 1-isopropyl-3-(4-nitrophenyl)urea to 1-(4-aminophenyl)-3-(propan-2-yl)urea.

Mechanistic Insight

Catalytic hydrogenation is chosen over chemical reductants (Fe/HCl or

Reagents & Materials

| Reagent | Role | Specifications |

| Nitro-Urea Intermediate | Substrate | From Phase 1 |

| Pd/C (10% wt) | Catalyst | 50% wet (safer handling) |

| Methanol (MeOH) | Solvent | HPLC Grade |

| Hydrogen ( | Reductant | Balloon (1 atm) or Parr (30 psi) |

Experimental Protocol

-

Setup: In a hydrogenation vessel (or heavy-walled flask), suspend the Nitro-Urea Intermediate (3.0 g) in MeOH (60 mL).

-

Note: The nitro compound may not fully dissolve initially; this is normal.

-

-

Catalyst Addition: Carefully add 10% Pd/C (300 mg, 10 wt% loading) under an inert atmosphere (Argon or

).-

Safety: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas flow.

-

-

Hydrogenation:

-

Method A (Balloon): Purge flask with

x3. Stir vigorously under -

Method B (Parr Shaker): Pressurize to 30 psi. Shake for 4 hours.

-

-

Completion Check: The yellow suspension will turn into a clear (or slightly gray) solution as the starting material dissolves and reduces to the amine. TLC should show a new spot with lower

(amine) that stains with Ninhydrin. -

Workup:

-

Filter the mixture through a pad of Celite to remove Pd/C.

-

Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

The resulting solid is usually pure. If necessary, recrystallize from Ethanol/Water or triturature with cold Diethyl Ether.

-

Characterization & Quality Control

The following data profile validates the structural integrity of the synthesized molecule.

Expected NMR Profile (DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.80 – 7.10 | Doublet (AA'BB') | 2H | Ar-H (ortho to urea) |

| Aromatic | 6.45 – 6.55 | Doublet (AA'BB') | 2H | Ar-H (ortho to amine) |

| Urea NH | ~8.05 | Singlet (Broad) | 1H | Ar-NH -CO |

| Urea NH | ~5.90 | Doublet (Broad) | 1H | CO-NH -iPr |

| Amine | 4.60 – 4.80 | Broad Singlet | 2H | Ar-NH2 |

| Isopropyl CH | 3.70 – 3.80 | Septet | 1H | CH- |

| Isopropyl CH3 | 1.05 – 1.15 | Doublet | 6H | CH-(CH3)2 |

Mass Spectrometry

-

Molecular Formula:

-

Molecular Weight: 193.25 g/mol

-

ESI-MS (M+H): Expect peak at 194.1 m/z .

Safety & Handling

-

Isocyanates: Potent respiratory sensitizers. All operations in Phase 1 must be performed in a functioning fume hood.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling. Dispose of in a dedicated heavy-metal waste container.

References

-

BenchChem. (2025).[3][4] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.Link

-

Sigma-Aldrich. (n.d.). 4-Nitrophenyl isocyanate Product Sheet.Link

-

Organic Syntheses. (1941). p-Nitrophenyl Isocyanate.[5] Org.[1][3][6][7] Synth. 1941, 21, 79. Link

-

PubChem. (n.d.). 1,3-Bis(4-Aminophenyl)urea Compound Summary. (For structural analogy and property comparison). Link

Sources

- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

Mechanism of Action of 1-(4-Aminophenyl)-3-(propan-2-yl)urea: A Foundational Urea Scaffold in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the urea moiety represents a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved targeted therapeutics. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as 1-(4-aminophenyl)-3-isopropylurea) is a critical chemical fragment and building block. While not a standalone drug, this aryl-alkyl urea scaffold forms the mechanistic core of Type II kinase inhibitors. By exploiting the hydrogen-bonding capacity of the central urea group and the steric properties of its flanking substituents, this scaffold stabilizes the inactive "DFG-out" conformation of oncogenic kinases. This technical guide explores the molecular mechanism of action, structural significance, and experimental validation workflows associated with this foundational scaffold[1][2].

Structural and Chemical Significance

The architecture of 1-(4-Aminophenyl)-3-(propan-2-yl)urea is deliberately modular, providing three distinct functional zones for target engagement:

-

The Central Urea Motif (

): Acts as a highly directional bidentate hydrogen bond donor (via the two -

The Isopropyl Group (Propan-2-yl): A branched aliphatic moiety that projects into a deep, lipophilic pocket exposed only when the kinase is in its inactive state.

-

The 4-Aminophenyl Group: Serves a dual purpose. Biologically, the aromatic ring engages in

or cation-

Molecular Mechanism of Action: The DFG-Out Paradigm

The primary mechanism of action for molecules derived from this scaffold is Type II Kinase Inhibition . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to an allosteric pocket that is only accessible when the kinase is inactive[3].

Disruption of the Activation Loop

Kinase activity is regulated by the highly conserved DFG (Asp-Phe-Gly) motif located at the start of the activation loop. In the active "DFG-in" state, the Aspartate coordinates a magnesium ion necessary for ATP binding, while the Phenylalanine is buried in a hydrophobic pocket. When elaborated urea scaffolds bind, they force the kinase into the "DFG-out" conformation. The Phenylalanine residue flips outward, vacating the hydrophobic pocket and exposing it to the inhibitor. The isopropyl group of the scaffold occupies this newly available space, locking the enzyme in a catalytically dead state[1][3].

Hydrogen Bonding Dynamics

The central urea group is the linchpin of this mechanism. Crystallographic studies of analogous diarylureas (such as Sorafenib) reveal a highly conserved binding mode[1][4]:

-

One urea

donates a hydrogen bond to the side-chain carboxylate of a conserved Glutamate residue in the -

The second urea

donates a hydrogen bond to the backbone carbonyl of the DFG Aspartate. -

The urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG Aspartate.

Fig 1. Disruption of the MAPK/ERK signaling pathway via Type II kinase inhibition.

Experimental Methodologies

To utilize this scaffold in drug discovery, researchers must synthesize it with high purity and validate its binding kinetics. The following protocols are engineered for self-validation and high reproducibility.

Protocol 1: Anhydrous Synthesis of the Urea Scaffold

The synthesis relies on the reaction between p-phenylenediamine and isopropyl isocyanate.

Causality Check: Isocyanates are highly electrophilic and extremely sensitive to moisture. Water contamination leads to the formation of unstable carbamic acids, which decompose into amines and

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert nitrogen gas.

-

Dissolution: Dissolve 1.0 equivalent of p-phenylenediamine in anhydrous Tetrahydrofuran (THF) (10 mL/g). Rationale: THF is a polar aprotic solvent that readily dissolves the diamine without reacting with the isocyanate.

-

Controlled Addition: In a separate dry flask, dilute 1.05 equivalents of isopropyl isocyanate in anhydrous THF. Add this solution dropwise to the diamine over 45 minutes at

. Rationale: Slow addition at low temperatures keeps the local concentration of isocyanate low, preventing the diamine from reacting twice and forming symmetrical byproducts. -

Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The protocol is self-validating: the disappearance of the diamine spot confirms completion.

-

Purification: Quench with ice-cold water, extract with Ethyl Acetate, and dry over anhydrous

. Purify the crude product via recrystallization in hot 95% ethanol to isolate the pure 1-(4-Aminophenyl)-3-(propan-2-yl)urea.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Because Type II inhibitors require the kinase to undergo a conformational shift (DFG-in to DFG-out), they typically exhibit slow-binding kinetics. SPR is utilized to measure the association (

Step-by-Step Methodology:

-

Surface Preparation: Utilize a CM5 sensor chip. Activate the carboxymethyl dextran matrix using EDC/NHS chemistry.

-

Ligand Immobilization: Inject the target kinase (e.g., B-Raf or VEGFR2) in a sodium acetate buffer (pH 4.5) to facilitate electrostatic pre-concentration and subsequent covalent amine coupling. Block unreacted sites with 1M ethanolamine.

-

Analyte Injection: Flow the elaborated urea compound across the chip at varying concentrations (e.g., 3.125 nM to 100 nM) using a multi-cycle kinetic approach. Rationale: Multi-cycle kinetics allow the baseline to fully stabilize between injections, which is critical for accurately measuring the slow

characteristic of DFG-out binders. -

Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model with a conformational change parameter to extract the

.

Fig 2. Experimental workflow from chemical synthesis to structural validation.

Quantitative Structure-Activity Relationships (SAR)

The transformation of a simple urea fragment into a potent clinical drug relies on iterative SAR optimization. The table below illustrates how elaborating upon the foundational urea scaffold exponentially increases target affinity by capturing additional binding pockets (such as the hinge region)[2][4].

| Compound / Scaffold | Target Kinase | Binding Conformation | Binding Affinity ( | Clinical Role |

| 1-(4-Aminophenyl)-3-(propan-2-yl)urea | B-Raf / VEGFR2 | DFG-out | > 10 | Foundational Scaffold |

| Sorafenib (Elaborated Diarylurea) | B-Raf / VEGFR2 | DFG-out | 6 nM - 20 nM | Approved Therapeutic |

| Regorafenib (Fluorinated Analog) | B-Raf / VEGFR2 | DFG-out | < 10 nM | Approved Therapeutic |

| Lenvatinib (Cyclopropyl Urea) | VEGFR2 | DFG-out | 4 nM | Approved Therapeutic |

Data summarized from historical kinase inhibitor development campaigns targeting the Ras-Raf-MEK-ERK pathway.

Conclusion

1-(4-Aminophenyl)-3-(propan-2-yl)urea is far more than a simple organic intermediate; it is a master key for allosteric kinase inhibition. By providing a perfect geometric match for the hydrogen-bonding requirements of the DFG-out conformation, this scaffold allows drug developers to bypass the highly conserved (and thus poorly selective) ATP-binding site. Mastering the synthesis, functionalization, and kinetic evaluation of this urea motif remains a cornerstone skill in modern oncology drug discovery.

References

-

MDPI. (2021). Diarylureas as Antitumor Agents. Applied Sciences. Retrieved from:[Link]

-

Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from:[Link]

-

ACS Chemical Biology. (2014). DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors. Retrieved from:[Link]

-

PubChem, National Institutes of Health. Sorafenib (CID 216239). Retrieved from:[Link]

-

PubChem, National Institutes of Health. 1,3-Bis(4-Aminophenyl)urea (CID 225703). Retrieved from:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacophore Analysis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea

[1]

Executive Summary

1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) represents a critical "lynchpin" scaffold in modern medicinal chemistry.[1] While rarely utilized as a standalone therapeutic agent, it serves as a high-value pharmacophore and metabolic probe.[1] Its structure combines a flexible urea linker (hydrogen bond donor/acceptor) with a lipophilic isopropyl tail and a reactive 4-aminophenyl head .[1]

This specific architecture provides dual utility:

Pharmacological Mechanism & Structural Logic[1][2]

The Urea Pharmacophore (The "Anchor")

The central urea moiety is the defining feature of this molecule's biological activity.[1] In protein-ligand interactions, the urea acts as a bidentate hydrogen bond donor.[1]

-

Kinase Binding (Type II): The urea nitrogens form hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues of the DFG motif (e.g., Glu885 and Asp1046 in VEGFR2).[1] This locks the kinase in the inactive "DFG-out" conformation.[1][2]

-

sEH Inhibition: The urea carbonyl accepts a hydrogen bond from Tyrosine residues in the active site, while the NH groups donate to Aspartate, mimicking the transition state of epoxide hydrolysis.[1]

The 4-Aminophenyl "Handle" (The "Vector")

Unlike simple diarylureas, the 4-amino group confers unique properties:

-

Solvent Interaction: In many binding pockets, the phenyl ring sits in the hydrophobic channel, while the para-amino group extends towards the solvent front.[1]

-

Selectivity Vector: The amino group is a prime site for derivatization (e.g., amidation, sulfonylation) to introduce "tail" moieties that tune selectivity and solubility.[1]

-

Metabolic Liability: The free amine is a substrate for N-acetyltransferases (NAT), influencing the molecule's pharmacokinetics (PK).[1]

The Isopropyl "Tail" (The "Wedge")

The propan-2-yl (isopropyl) group provides a compact lipophilic interactions.[1] It typically occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site, contributing to binding affinity via Van der Waals forces without incurring the steric penalty of larger groups (like tert-butyl or adamantyl).[1]

Biological Profile & SAR Data

Predicted Physicochemical Properties

The following data establishes the molecule's profile as a "Lead-Like" fragment.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 193.25 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |

| cLogP | ~1.2 - 1.5 | High bioavailability; good membrane permeability.[1] |

| TPSA | 67.4 Ų | Well within the range for oral absorption (<140 Ų).[1] |

| H-Bond Donors | 3 | Urea NHs + Aniline NH2.[1] |

| H-Bond Acceptors | 1 | Urea Carbonyl.[1] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

Structure-Activity Relationship (SAR) Context

The biological activity of 1-(4-Aminophenyl)-3-(propan-2-yl)urea is best understood by comparing it to known inhibitors where this scaffold is embedded.[1]

-

vs. Sorafenib (Nexavar): Sorafenib uses a diarylurea core.[1][2] The 4-aminophenyl fragment in our subject molecule corresponds to the central phenyl ring of Sorafenib.[1] The isopropyl group mimics the hydrophobic interactions of the fluoro-phenyl ring, though with lower affinity.[1]

-

vs. Isoproturon Metabolites: The molecule is a structural isomer of the herbicide Isoproturon's metabolites.[1] While Isoproturon targets Photosystem II (plants), the N-isopropyl urea variants show mammalian toxicity profiles related to sEH modulation rather than photosynthesis inhibition.[1]

Experimental Protocols

Synthesis: The "Self-Validating" Reduction

Rationale: Direct coupling of p-phenylenediamine with isopropyl isocyanate often leads to polymerization (di-urea formation).[1] The robust route involves the reduction of the nitro-precursor.[1]

Step-by-Step Methodology:

-

Precursor Formation: React 4-nitrophenyl isocyanate (1.0 eq) with isopropylamine (1.1 eq) in dry Dichloromethane (DCM) at 0°C. Stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of isocyanate.[1]

-

-

Reduction (The Critical Step): Dissolve the intermediate (1-(4-nitrophenyl)-3-isopropylurea) in Methanol. Add 10% Pd/C catalyst (10 wt%).[1]

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at room temperature.

-

Control: Monitor the shift in UV absorbance (disappearance of the nitro peak at ~270-300 nm).[1]

-

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1] Recrystallize from Ethanol/Water.[1][3]

-

Identity Check: ¹H NMR (DMSO-d₆) must show the disappearance of aromatic AA'BB' nitro signals and appearance of the upfield AA'BB' amino signals (~6.5 ppm) and the NH₂ broad singlet (~4.8 ppm).[1]

-

Biological Assay: Soluble Epoxide Hydrolase (sEH) Screening

Rationale: This molecule is a classic sEH inhibitor scaffold.[1] This assay validates its functional activity.[1]

Protocol:

-

Enzyme Prep: Recombinant human sEH (hsEH) diluted in Sodium Phosphate buffer (0.1 M, pH 7.4) containing 0.1 mg/mL BSA.[1]

-

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).[1] This is a fluorogenic substrate.[1]

-

Reaction:

-

Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.

-

Data Analysis: Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].

Visualization of Biological Pathways & Workflow[1]

Pharmacophore & Binding Mode (Graphviz)

The following diagram illustrates how the molecule interacts with a generic Type II Kinase binding pocket (e.g., VEGFR2/B-Raf).[1]

Caption: Schematic representation of the ligand-protein interaction. The Urea linker anchors the molecule via H-bonds, while the Isopropyl group occupies the hydrophobic pocket.[1]

Synthetic & Metabolic Workflow (Graphviz)

This diagram maps the synthesis of the molecule and its subsequent metabolic fate or synthetic utility.[1]

Caption: Workflow depicting the synthesis of the target molecule and its divergent paths: biological metabolism (acetylation) vs. synthetic optimization (conversion to kinase inhibitors).

Safety & Handling (MSDS Summary)

As an aniline derivative, this compound requires specific handling protocols:

-

Toxicity: Potential for methemoglobinemia (oxidation of hemoglobin) if ingested or absorbed in high quantities, typical of aniline structures.[1]

-

Stability: The urea linkage is stable at physiological pH but hydrolyzes under strongly acidic/basic conditions at high temperatures.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the amino group (browning).

References

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related Diaryl Ureas. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea (Related Structure).[1] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][2][4] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Retrieved from [1]

-

Hammock, B. D., et al. (2005).[1] Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for Urea-sEH mechanism).

-

Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.[1] (Contextual citation for Diarylurea Kinase Inhibition).

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-(propan-2-yl)urea and its Structural Analogs as Modulators of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds. This guide focuses on the N-aryl-N'-alkyl urea subclass, with 1-(4-aminophenyl)-3-(propan-2-yl)urea as the central molecule. We will delve into its synthetic methodologies, explore its potential biological activities through various assays, and analyze the structure-activity relationships (SAR) of its structural analogs. This document aims to provide a comprehensive technical resource, blending established scientific principles with practical, field-proven insights to empower researchers in the development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea functional group is a key structural element in many biologically active compounds, including enzyme inhibitors and peptidomimetics.[1] Its ability to form specific hydrogen bond networks is crucial for its interaction with biological targets.[2]

The Privileged Nature of the Phenylurea Moiety

The phenylurea moiety, particularly the diarylurea structure, is a "privileged scaffold" in drug discovery, most notably in the development of kinase inhibitors.[3] This is due to its ability to mimic the hydrogen bonding interactions of the purine and pyrimidine bases of ATP in the hinge region of kinase active sites.[3]

Emergence of N-Aryl-N'-Alkyl Ureas as a Promising Subclass

While diarylureas have been extensively studied, the N-aryl-N'-alkyl urea subclass offers a distinct profile. The replacement of one of the aryl groups with an alkyl substituent can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, potentially leading to improved pharmacokinetic profiles.[2] The conformational flexibility introduced by the alkyl group also plays a critical role in the interaction with target proteins.[2]

Focus of this Guide: 1-(4-Aminophenyl)-3-(propan-2-yl)urea as a Core Structure

This guide centers on 1-(4-aminophenyl)-3-(propan-2-yl)urea as a representative N-aryl-N'-alkyl urea. The 4-aminophenyl group provides a versatile handle for further chemical modification, while the isopropyl group offers a simple yet informative starting point for exploring the impact of N'-alkylation on biological activity.

Synthetic Strategies and Methodologies

The synthesis of unsymmetrical ureas like 1-(4-aminophenyl)-3-(propan-2-yl)urea can be achieved through several reliable methods.

General Synthesis of Unsymmetrical Ureas

The most common approach involves the reaction of an amine with an isocyanate.[4] For the synthesis of the title compound, this would involve the reaction of p-phenylenediamine with isopropyl isocyanate.

To avoid the handling of potentially hazardous isocyanates, several in-situ generation methods are employed. Reagents like triphosgene or carbonyldiimidazole can be used to convert an amine to its corresponding isocyanate, which then reacts with another amine in the same pot.[4]

Step-by-Step Protocol for the Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea

This protocol is a representative procedure for the synthesis of N-aryl-N'-alkyl ureas.

Materials:

-

p-Phenylenediamine

-

Isopropyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add isopropyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold DCM.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-aminophenyl)-3-(propan-2-yl)urea.

Synthesis of Structural Analogs

To explore the SAR of the N'-alkyl group, a library of analogs can be synthesized by replacing isopropyl isocyanate with other alkyl isocyanates (e.g., ethyl isocyanate, cyclopentyl isocyanate, etc.) in the protocol described above.

Analogs with substituents on the phenyl ring can be prepared by starting with the corresponding substituted p-phenylenediamine.

Characterization Techniques

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[3]

-

Mass Spectrometry (MS): To determine the molecular weight.[3]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[3]

Biological Evaluation: Assays and Protocols

The biological activity of 1-(4-aminophenyl)-3-(propan-2-yl)urea and its analogs can be assessed using a variety of in vitro and cellular assays.

In Vitro Kinase Inhibition Assays

Given the prevalence of the urea scaffold in kinase inhibitors, assessing the inhibitory activity of these compounds against a panel of kinases is a logical starting point.

Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Materials:

-

Kinase of interest

-

Substrate peptide/protein

-

ATP

-

Test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a multi-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the luminescence signal against the compound concentration.

Cellular Assays for Antiproliferative Activity

To determine if the kinase inhibitory activity translates to a cellular effect, antiproliferative assays are performed.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 values.

Other Potential Biological Targets and Assays

The urea scaffold is also found in inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH).[5][6]

The activity of sEH can be measured using a fluorogenic substrate.

Materials:

-

Recombinant human or murine sEH

-

Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Test compounds

-

Assay buffer

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the sEH enzyme and the test compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at room temperature, protected from light.

-

Measure the increase in fluorescence over time.

-

Determine the rate of reaction and calculate the percentage of inhibition and IC50 values.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The systematic modification of the core structure of 1-(4-aminophenyl)-3-(propan-2-yl)urea and the evaluation of the resulting analogs can provide valuable insights into the SAR.

The Role of the 4-Aminophenyl Group

The 4-amino group serves as a key hydrogen bond donor and can be a crucial interaction point with the target protein. It also provides a convenient point for further derivatization to explore additional binding pockets.

Influence of the N'-Alkyl Substituent on Potency and Selectivity

The size and shape of the alkyl group can significantly impact the binding affinity. A bulkier alkyl group may provide better van der Waals interactions with a hydrophobic pocket in the target protein, but it could also introduce steric hindrance. The electronic properties of the alkyl group are generally less varied but can still play a subtle role.

N-alkylation can influence the conformational preferences of the urea moiety.[2] The relative orientation of the phenyl and alkyl groups can affect the presentation of the hydrogen bonding donors and acceptors of the urea, thereby influencing the binding to the target.

Impact of Phenyl Ring Substitutions

Adding substituents to the phenyl ring can modulate the electronic properties of the molecule and provide additional interaction points with the target. For example, electron-withdrawing groups can enhance the hydrogen bond donating capacity of the urea NH protons.

Target-Specific SAR: Kinases vs. Other Enzymes

The SAR for kinase inhibition may differ significantly from that for sEH inhibition. For kinases, the interactions are often dominated by hydrogen bonds with the hinge region, while for sEH, the urea carbonyl oxygen plays a critical role in interacting with tyrosine residues in the active site.[6]

In Silico Modeling and Docking Studies

Molecular modeling and docking can be used to visualize the binding mode of these compounds in the active site of their target proteins. This can help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

Data Summary and Comparison

The following table provides a template for summarizing the data obtained from the biological evaluation of 1-(4-aminophenyl)-3-(propan-2-yl)urea and its analogs.

| Compound ID | R1 (Phenyl Substituent) | R2 (Alkyl Substituent) | Kinase IC50 (µM) [Target] | sEH IC50 (µM) | Cellular IC50 (µM) [Cell Line] |

| Parent | H | Isopropyl | |||

| Analog 1 | 4-Cl | Isopropyl | |||

| Analog 2 | H | Cyclopentyl | |||

| Analog 3 | H | Ethyl |

Conclusion and Future Directions

1-(4-Aminophenyl)-3-(propan-2-yl)urea represents a valuable starting point for the development of novel modulators of cellular signaling. The synthetic accessibility and the potential for diverse biological activities make this scaffold attractive for further investigation. Future research should focus on expanding the library of analogs to build a more comprehensive SAR profile, elucidating the precise molecular mechanisms of action through structural biology and advanced computational methods, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds. The insights gained from such studies will be instrumental in translating the potential of this chemical class into novel therapeutic agents.

References

A comprehensive list of references will be provided at the end of the final document. The citations provided throughout this guide are placeholders and will be replaced with the actual references from the gathered research articles.

Diagrams

Caption: Workflow for a typical in vitro kinase inhibition assay.

Caption: Logical relationship for SAR exploration of the core scaffold.

Sources

physicochemical properties of aminophenyl urea derivatives

A Technical Guide to Diarylurea Scaffolds in Kinase Inhibitor Design

Executive Summary

This guide addresses the physicochemical characterization of

Part 1: Molecular Architecture & Pharmacophore Analysis

The aminophenyl urea scaffold is rarely a simple linker; it is a functional pharmacophore. In kinase inhibitors, it functions as a "molecular hinge" that stabilizes the enzyme in its inactive (DFG-out) conformation.[1]

1.1 Structural Anatomy

The efficacy of drugs like Sorafenib relies on a tripartite structure:

-

The Hydrophobic Tail: Usually a substituted phenyl ring (e.g.,

, -

The Urea Bridge: The critical anchor. It acts as a dual hydrogen bond donor (to Glu/Asp residues) and acceptor.[1][2]

-

The Polar Head: Often a heteroaromatic ring (pyridine/pyrimidine) improving water solubility and interacting with the ATP-binding hinge region.

1.2 The "Urea Tape" Phenomenon

A defining characteristic of this class is the formation of supramolecular urea tapes in the solid state. The two urea protons (

-

Consequence: Extremely high melting points (

) and high lattice energy.[1] -

Impact: This results in poor thermodynamic solubility.[1] Disruption of this tape via

-methylation or steric bulk is a common optimization strategy, though it often compromises target binding.[1]

Figure 1: Structural Activity Relationship (SAR) and physicochemical consequences of the diarylurea scaffold.

Part 2: Critical Physicochemical Parameters

2.1 Solubility (Thermodynamic vs. Kinetic)

For aminophenyl ureas, kinetic solubility (precipitation from DMSO stock) is notoriously deceptive.[1] These compounds can form metastable amorphous precipitates that appear soluble initially but crystallize over time.[1]

-

Recommendation: Rely only on Thermodynamic Solubility (equilibrium from solid) for lead optimization.[1]

-

Target Metric:

in FaSSIF (Fasted State Simulated Intestinal Fluid) is considered acceptable for oral delivery; many unoptimized ureas fall below

2.2 Acid Dissociation Constant (pKa)

The urea protons are weakly acidic (

-

Note: The "Polar Head" often contains a basic nitrogen (pyridine/pyrimidine) with a pKa of

. This is the primary site for salt formation (e.g., Tosylate salts) to improve dissolution rates.[1]

2.3 Lipophilicity (LogP/LogD)

These derivatives are inherently lipophilic (

-

Risk: High LogP + Low Solubility = "Brick Dust" (Class IV or II in BCS).[1]

-

Mitigation: Introduction of solubilizing side chains (morpholine, piperazine) on the "Polar Head" to lower LogD without disrupting the urea binding motif.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standardized for high-lattice-energy solids.[1]

-

Preparation: Weigh

of solid compound into a chemically resistant glass vial (borosilicate). -

Solvent Addition: Add

of buffer (pH 7.4 phosphate or FaSSIF). Ensure excess solid is visible (saturated suspension).[1] -

Equilibration:

-

Shake at

for 24 to 48 hours . -

Expert Insight: For ureas, 24 hours is minimum. Shorter times may measure the dissolution of high-energy amorphous domains rather than the stable crystal lattice.

-

-

Separation: Centrifuge at

for 10 minutes (preferred over filtration to avoid filter adsorption of lipophilic ureas). -

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer (50:50).

-

pH Check: Measure the pH of the supernatant post-incubation. A drift indicates instability or salt disproportionation.[1]

Protocol B: pKa Determination via Cosolvent Potentiometry

Since aminophenyl ureas are insoluble in water, aqueous titration is impossible.[1] Use the Yasuda-Shedlovsky extrapolation method.

-

Setup: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

-

Titration: Dissolve the compound in the cosolvent mixture. Titrate with standardized

or KOH under inert gas ( -

Data Processing: Determine the apparent pKa (

) for each methanol concentration. -

Extrapolation: Plot

vs. Weight% Methanol (or dielectric constant

Part 4: Data Visualization & Workflow

The following diagram illustrates the decision tree for profiling a new aminophenyl urea derivative.

Figure 2: Physicochemical profiling workflow for urea-based drug candidates.

Part 5: Comparative Data Summary

| Property | Sorafenib (Free Base) | Typical Optimization Goal |

| MW | 464.8 g/mol | < 500 g/mol |

| LogP | ~3.8 | 2.0 – 3.5 |

| Aqueous Solubility | < 0.1 µg/mL (pH 7) | > 10 µg/mL |

| pKa (Basic) | 2.1 (Pyridine) | Adjust for salt formation |

| H-Bond Donors | 2 (Urea NH) | Maintain for potency |

| PSA (Polar Surface Area) | ~90 Ų | < 140 Ų (for permeability) |

References

-

Wilhelm, S. et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3] Nature Reviews Drug Discovery, 5, 835–844.[1] Link

-

Luo, Y. et al. (2021).[1][4] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532–5547.[1][5] Link[1]

-

Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126.[1] Link[1]

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.[1] Link

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

Sources

1-(4-Aminophenyl)-3-(propan-2-yl)urea CAS number lookup

This guide provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea , a critical building block in medicinal chemistry, particularly for the synthesis of urea-based kinase inhibitors and substituted phenylurea derivatives.

Part 1: Chemical Identity & CAS Number Lookup

As a Senior Application Scientist, I must clarify a common hurdle in sourcing this specific amine. While the nitro-precursor is widely indexed, the free amine form 1-(4-Aminophenyl)-3-(propan-2-yl)urea is often not listed with a primary CAS in public consumer catalogs, or it is confused with its allyl or methyl analogs.

For procurement and regulatory purposes, the most reliable strategy is to reference the Nitro Precursor (which is commercially stable and available) or the specific chemical descriptors for custom synthesis.

Core Chemical Data

| Property | Specification |

| Chemical Name | 1-(4-Aminophenyl)-3-(propan-2-yl)urea |

| Systematic Name | N-(4-aminophenyl)-N'-isopropylurea |

| CAS Number (Amino) | Not Widely Listed (Often synthesized in situ or on-demand) |

| CAS Number (Nitro Precursor) | 13141-86-1 (1-isopropyl-3-(4-nitrophenyl)urea) |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| SMILES | CC(C)NC(=O)NC1=CC=C(N)C=C1 |

| InChIKey | Computed:[1][2]ZEEYHONHWQBDAK-UHFFFAOYSA-N (Verify stereochemistry if applicable) |

| Appearance | Off-white to pale brown solid (prone to oxidation) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in Water |

Critical Sourcing Note: If you cannot source the amine directly, purchase the nitro precursor (CAS 13141-86-1) and perform the reduction protocol detailed in Part 2. This ensures fresh, non-oxidized starting material for sensitive couplings.

Part 2: Synthesis & Production Protocol

The most robust route to 1-(4-Aminophenyl)-3-(propan-2-yl)urea is the catalytic hydrogenation of 1-isopropyl-3-(4-nitrophenyl)urea. This method avoids the generation of iron sludge associated with Fe/HCl reductions and is scalable for pharmaceutical intermediates.

Reaction Pathway

Figure 1: Catalytic Hydrogenation of 1-isopropyl-3-(4-nitrophenyl)urea.

Step-by-Step Protocol

Materials:

-

1-isopropyl-3-(4-nitrophenyl)urea (CAS 13141-86-1)

-

10% Palladium on Carbon (Pd/C), wet support (50% water)

-

Methanol (HPLC Grade)

-

Hydrogen gas (balloon or Parr shaker)

-

Celite 545 filter aid

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (4.48 mmol) of the nitro precursor in 50 mL of Methanol. Ensure complete dissolution; gentle warming (30°C) may be required.

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 100 mg (10 wt%) of 10% Pd/C. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the flask with Hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure or 30 psi in a shaker) at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (

) should disappear, and a new, more polar spot ( -

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white solid.

-

Purification (Optional): If oxidation is observed (darkening), recrystallize immediately from Ethanol/Water (9:1).

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The disappearance of nitro signals and the appearance of amino protons are the key validation points.

1H NMR Data (DMSO-d6, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Urea -NH- | 8.05 | Singlet (broad) | 1H | Ar-NH -CO |

| Phenyl Ring | 6.80 – 7.10 | Doublet (AA'BB') | 2H | Ar-H (meta to NH2) |

| Phenyl Ring | 6.45 – 6.55 | Doublet (AA'BB') | 2H | Ar-H (ortho to NH2) |

| Urea -NH- | 5.85 | Doublet | 1H | CO-NH -iPr |

| Amino Group | 4.60 | Broad Singlet | 2H | Ar-NH₂ |

| Isopropyl CH | 3.75 | Septet | 1H | -CH (CH3)2 |

| Isopropyl CH3 | 1.08 | Doublet | 6H | -CH(CH3 )2 |

Validation Logic:

-

Check 1: Presence of the septet at 3.75 ppm confirms the isopropyl group remains intact.

-

Check 2: Upfield shift of phenyl protons (6.5-7.1 ppm) compared to the nitro precursor (typically 7.5-8.2 ppm) confirms reduction of the electron-withdrawing nitro group to the electron-donating amino group.

Part 4: Applications in Drug Discovery

This molecule serves as a "privileged scaffold" intermediate. The 1,3-disubstituted urea moiety is a classic pharmacophore in kinase inhibitors, serving as a hydrogen bond donor/acceptor pair that interacts with the Glu/Asp residues in the kinase ATP-binding pocket.

Workflow: From Intermediate to Kinase Inhibitor

Figure 2: Application of the Amine in Kinase Inhibitor Synthesis.

Key Applications:

-

Sorafenib/Lenvatinib Analogs: The urea linker is critical for binding affinity. Modifying the terminal amine allows for Structure-Activity Relationship (SAR) studies on the "tail" region of the inhibitor.

-

Photo-affinity Probes: The amino group provides a handle for attaching fluorophores or biotin tags via amide coupling, enabling the study of drug-target interactions.

References

-

Sigma-Aldrich. 1-Isopropyl-3-(4-nitrophenyl)urea Product Page (CAS 13141-86-1).Link

-

PubChem. 1-Isopropyl-3-(4-nitrophenyl)urea Compound Summary. National Library of Medicine. Link

-

BenchChem. Synthesis and Purification of Aryl Urea Derivatives. (General protocol for nitro reduction to amino-ureas). Link

-

Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Context for urea scaffold synthesis in kinase inhibitors). Link

Sources

Technical Guide: Safety and Handling of 1-(4-Aminophenyl)-3-(propan-2-yl)urea

This technical guide details the safety, handling, and stability protocols for 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as

This guide is structured for Senior Research Scientists and HSE Officers in pharmaceutical development. It prioritizes the "Precautionary Principle," deriving safety constraints from the compound's metabolic and hydrolytic degradation products, specifically the potent sensitizer p-phenylenediamine.

Chemical Identity & Physiochemical Context[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: 1-(4-Aminophenyl)-3-(propan-2-yl)urea

-

Common Synonyms:

-(4-aminophenyl)- -

Molecular Formula:

-

Molecular Weight: 193.25 g/mol

-

Structural Class: Substituted Phenylurea / Primary Aniline.

Structural Significance

This compound features two distinct reactive termini:

-

Urea Linkage: A hydrolytically susceptible bridge.

-

Primary Aromatic Amine: A nucleophilic site prone to oxidation (browning) and responsible for potential genotoxicity and sensitization.

Hazard Identification & Toxicology (SAR Analysis)

Warning: While specific toxicological data for this exact intermediate may be limited, its safety profile is derived via Structure-Activity Relationship (SAR) from its hydrolysis products: p-phenylenediamine (PPD) and isopropylamine.

The "Hidden" Hazard: Hydrolytic Cleavage

In acidic environments (stomach acid) or metabolically (amidase activity), the urea bond cleaves, releasing p-phenylenediamine , a known contact allergen and toxin.

GHS Classification (Estimated/Read-Across):

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. (Critical) |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/serious eye irritation. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][3][1] |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life (due to aniline moiety). |

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that dictates the safety profile.

Figure 1: Hydrolytic degradation pathway releasing toxic p-phenylenediamine and isopropylamine.

Safe Handling Protocols

Occupational Exposure Banding (OEB)

Treat this material as OEB 3 (10–100

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure .

-

Ventilation: Minimum face velocity of 0.5 m/s.

-

Decontamination: Surfaces should be wiped with weak acid (citric acid 1%) followed by detergent to solubilize amine residues.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | P3 / N99 Particulate Respirator | Prevents inhalation of sensitizing dusts. |

| Hands | Double Nitrile Gloves (0.11 mm min) | Aniline derivatives permeate latex rapidly. Change every 60 mins. |

| Eyes | Chemical Goggles | Prevent corneal damage from basic amine dust. |

| Body | Tyvek® Lab Coat (wrist cuffs) | Prevent skin contact and clothing contamination.[2][4] |

Stability & Storage

The primary instability mechanism is oxidative darkening of the free amine and hydrolysis of the urea.

-

Storage Conditions:

-

Store at 2–8°C (Refrigerated).

-

Protect from Light: Amber vials are mandatory to prevent photo-oxidation (pinking/browning).

-

Inert Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation.

-

-

Incompatibilities:

-

Strong Acids: Catalyze hydrolysis to toxic amines.

-

Nitrosating Agents: Reaction with nitrites can form carcinogenic nitrosoureas.

-

Aldehydes: React rapidly with the primary amine to form imines (Schiff bases).

-

Analytical Monitoring & Quality Control

Verification of purity is essential to ensure the material has not degraded into PPD.

HPLC Method Parameters (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).

-

Retention Time Logic:

-

p-Phenylenediamine (Impurity): Elutes early (polar).

-

Target Urea: Elutes mid-gradient.

-

Bis-urea (Impurity): Elutes late (hydrophobic).

-

Emergency Response Protocols

Spill Cleanup Logic

Do NOT use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

Figure 2: Step-by-step spill response logic.

First Aid[13]

-

Eye Contact: Flush with water for 15 minutes. Do not use neutralizing agents in the eye.

-

Skin Contact: Wash with soap and water.[2] Monitor for sensitization (redness/itching) for 48 hours.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea. (Parent structure analysis).

-

European Chemicals Agency (ECHA). Registration Dossier - p-Phenylenediamine (Hydrolysis Product). (Toxicology reference for sensitization).

-

BenchChem. Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Derivatives. (Urea hydrolysis kinetics).

-

Fisher Scientific. Safety Data Sheet: Isopropylamine. (Hydrolysis product safety).

-

Sigma-Aldrich. Safety Data Sheet: p-Phenylenediamine. (Handling of sensitizing amines).

Sources

1-(4-Aminophenyl)-3-(propan-2-yl)urea: A Critical Building Block in Targeted Therapeutics and Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, structurally optimized building blocks. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (commonly referred to as 1-(4-aminophenyl)-3-isopropylurea) is a highly privileged intermediate utilized extensively in the synthesis of small-molecule kinase inhibitors. This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its application in advanced drug discovery.

Chemical Identity & Physicochemical Properties

The utility of 1-(4-aminophenyl)-3-(propan-2-yl)urea stems from its bifunctional nature: a highly stable isopropylurea moiety that acts as a potent pharmacophore, and a para-substituted primary amine that serves as a versatile vector for downstream functionalization.

Table 1 summarizes the core quantitative data and chemical identifiers for this building block, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream APIs [1].

| Property | Value |

| IUPAC Name | 1-(4-aminophenyl)-3-(propan-2-yl)urea |

| CAS Number | 70826-93-6 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| SMILES String | O=C(NC(C)C)NC1=CC=C(N)C=C1 |

| Hydrogen Bond Donors | 3 (Urea NH x2, Primary Amine NH₂) |

| Hydrogen Bond Acceptors | 1 (Urea Carbonyl Oxygen) |

| Physical State | Solid (typically off-white to beige powder) |

Mechanistic Rationale in Drug Design (E-E-A-T)

The structural components of 1-(4-aminophenyl)-3-(propan-2-yl)urea are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) optimization in kinase inhibitor design.

The Isopropylurea Pharmacophore

The urea moiety is a classic hydrogen-bonding motif capable of forming bidentate interactions with the protein backbone of kinase active sites (such as the DFG-out conformation or the hinge region). The choice of an isopropyl group specifically provides optimal steric bulk. It is large enough to perfectly occupy adjacent hydrophobic pockets (enhancing binding affinity and residence time) but small enough to avoid steric clashes that larger groups (like benzyl or bulky cycloalkyls) might introduce.

For instance, in the development of novel PIP5K1C inhibitors, researchers found that the isopropylurea moiety exhibited excellent activity levels, whereas replacing the urea with an amide resulted in a complete loss of potency. This highlights the absolute causality of the urea's bidentate hydrogen-bonding capacity in stabilizing the protein-ligand complex [2].

The para-Aminophenyl Linker

The phenyl ring acts as a rigid hydrophobic spacer, projecting the primary amine at a precise 180-degree vector. This geometry is crucial for linking the binding pharmacophore to other solvent-exposed or allosteric-binding domains of the final Active Pharmaceutical Ingredient (API).

Fig 1. Pharmacophore binding model and functionalization vectors of the target urea.

Synthetic Methodologies & Workflows

To ensure high purity and yield, the synthesis of 1-(4-aminophenyl)-3-(propan-2-yl)urea is typically executed via a two-step, self-validating protocol starting from commercially available p-nitroaniline.

Step 1: Urea Formation via Isocyanate Addition

Objective: Construct the isopropylurea linkage. Causality: Isocyanates are highly electrophilic at the central carbon. The nucleophilic amine of p-nitroaniline attacks this carbon to form the urea linkage. While the para-nitro group is electron-withdrawing (reducing nucleophilicity), the reaction proceeds smoothly in aprotic solvents[3]. Protocol:

-

Dissolve 1.0 equivalent of p-nitroaniline in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Gradually add 1.1 equivalents of isopropyl isocyanate dropwise at 0°C to control the exothermic nature of the addition.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Self-Validation: The resulting intermediate, 1-isopropyl-3-(4-nitrophenyl)urea, typically precipitates out of the solution. This phase separation drives the reaction to completion and allows for simple isolation via vacuum filtration, eliminating the need for complex chromatography.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine to create the functionalization handle. Causality: Palladium on Carbon (Pd/C) facilitates the transfer of hydrogen gas exclusively to the nitro group. The mild conditions ensure that the sensitive urea linkage is not cleaved or over-reduced. Protocol:

-

Suspend the 1-isopropyl-3-(4-nitrophenyl)urea intermediate in degassed ethanol.

-

Add 10 wt% Pd/C catalyst (typically 0.1 equivalents).

-

Purge the reaction vessel with hydrogen gas and maintain a 1 atm H₂ atmosphere at room temperature for 4-6 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active peak corresponding to the exact mass of the aminophenyl derivative (m/z [M+H]+ 194.1) confirms success. Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate the filtrate in vacuo.

Fig 2. Step-by-step synthetic workflow for 1-(4-Aminophenyl)-3-(propan-2-yl)urea.

Applications in Advanced API Synthesis

Once synthesized, 1-(4-aminophenyl)-3-(propan-2-yl)urea serves as the nucleophilic partner in various cross-coupling and amidation reactions.

In the synthesis of advanced kinase inhibitors, the primary amine is frequently reacted with heteroaryl chlorides (e.g., substituted pyrimidines or pyrazoles) via Buchwald-Hartwig amination or simple nucleophilic aromatic substitution (SNAr). Alternatively, it can be coupled with complex carboxylic acids using standard peptide coupling reagents (HATU, EDC/HOBt) to form an amide bond [2]. This modularity allows medicinal chemists to rapidly generate libraries of compounds by keeping the validated isopropylurea-phenyl scaffold constant while varying the target-binding headgroup.

References

The Aryl Urea Scaffold: From Agrochemical Roots to Precision Oncology

Topic: Discovery and History of Aryl Urea Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl urea moiety (

Part 1: The Agrochemical Foundation (1950s)

Long before they were recognized as anticancer agents, aryl ureas were the backbone of industrial weed control. In 1951, researchers at DuPont discovered that

The Mechanism: Photosystem II Inhibition

The first-generation compounds, Monuron and Diuron , function by blocking electron transport in Photosystem II (PSII).[1] They bind to the

Table 1: Key Aryl Urea Herbicides

| Compound | Structure | Key Feature | Application |

|---|---|---|---|

| Monuron | 4-chlorophenyl urea | First commercial phenylurea | General weed control (Obsolete) |

| Diuron | 3,4-dichlorophenyl urea | Enhanced lipophilicity | Cotton, citrus, and non-crop areas |

| Linuron | 3,4-dichlorophenyl methoxy-methyl urea | Dual action (foliar/root) | Soybeans, corn |

Technical Insight: The critical structural feature for herbicidal activity was the

-aryl--dialkyl substitution pattern. Interestingly, the transition to medicinal chemistry required the removal of the terminal alkyl groups in favor of a second aryl group, creating the diaryl urea motif.

Part 2: The Medicinal Chemistry Pivot (1990s–2000s)

The renaissance of aryl ureas began with the search for Raf kinase inhibitors. The collaboration between Bayer and Onyx Pharmaceuticals (starting in 1994) is the definitive case study in this evolution.

Case Study: The Discovery of Sorafenib (BAY 43-9006)

The discovery of Sorafenib was not purely rational design; it began with a high-throughput screen (HTS) of 200,000 compounds against Raf-1 kinase.

-

The Hit: A 3-thienyl urea was identified as a weak hit (IC

~ micromolar). -

The Optimization: Combinatorial chemistry generated a library of ~1,000 bis-aryl ureas.

-

The Breakthrough: Replacing the thienyl group with a substituted phenyl ring and optimizing the distal "tail" led to Sorafenib.

The Structural Logic: The aryl urea serves as a rigid linker that positions two hydrophobic aromatic systems while simultaneously acting as a hydrogen bond donor/acceptor pair.

-

Proximal Ring: Binds in the hydrophobic pocket near the gatekeeper residue.

-

Urea Bridge: Forms critical hydrogen bonds with the catalytic loop (Glu286) and the DFG motif (Asp381).

-

Distal Ring: Occupies the allosteric hydrophobic pocket opened by the DFG-out movement.

Part 3: Mechanistic Deep Dive – Type II Kinase Inhibition

The most significant contribution of aryl ureas to pharmacology is their ability to stabilize the inactive (DFG-out) conformation of protein kinases. This is known as Type II inhibition.[2]

The DFG-out Conformation

In the active state (DFG-in), the Aspartate-Phenylalanine-Glycine (DFG) motif is positioned to coordinate magnesium ions for ATP hydrolysis. Type II inhibitors force the Phenylalanine residue to flip outward, exposing a deep hydrophobic pocket adjacent to the ATP site.

Diagram 1: The Type II Binding Mode Logic This diagram illustrates the structural displacement required for aryl urea binding.

Caption: Logical flow of Type II inhibition where the aryl urea scaffold locks the kinase in an inactive state via specific H-bonds and hydrophobic occupancy.

Part 4: Experimental Protocol

Robust Synthesis of Diaryl Ureas via CDI Activation

Objective: Synthesize a Sorafenib analog (e.g.,

Principle: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. It reacts with the first aniline to form an intermediate

Materials

-

Amine A (Electrophile precursor): 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)

-

Amine B (Nucleophile): 4-Phenoxyaniline (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Workup: 1N HCl, Brine, drying agent (

).

Step-by-Step Methodology

-

Activation (Formation of Acylimidazole):

-

Dissolve Amine A (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

). -

Add CDI (1.1 mmol) in one portion.

-

Self-Validation Check: Observe the immediate evolution of bubbles (

gas). Stir at Room Temperature (RT) for 2 hours. -

TLC Check: Confirm consumption of Amine A and appearance of a new baseline spot (acylimidazole intermediate).

-

-

Coupling (Urea Formation):

-

Add Amine B (1.0 mmol) directly to the reaction mixture.

-

Stir at RT for 12–18 hours (or reflux for 4 hours if Amine B is electron-deficient).

-

Self-Validation Check: The reaction mixture often becomes heterogeneous as the urea product precipitates.

-

-

Isolation & Purification:

-

Evaporate the solvent to roughly half volume.

-

Add water (10 mL) to the mixture and stir vigorously for 15 minutes. The urea product will precipitate as a white/off-white solid.

-

Filter the solid and wash sequentially with 1N HCl (to remove unreacted amines), water, and cold ether.

-

Dry under vacuum.

-

-

Characterization:

-